5-Ethyl-1-nonene

説明

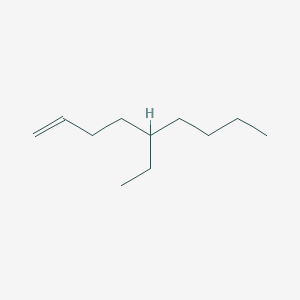

5-Ethyl-1-nonene (C₁₁H₂₂) is a branched alkene characterized by a nine-carbon chain with an ethyl substituent at the fifth position and a double bond at the first carbon. It is primarily studied in catalytic deoxygenation processes, where it is produced as a hydrocarbon product from microalgae-derived oils . Its molecular structure contributes to its reactivity in cracking and reforming reactions, making it a valuable intermediate in biofuel synthesis. Notably, this compound has been identified in natural essential oils, such as those extracted from Rhododendron calophytum leaves, where it contributes to volatile organic compound (VOC) profiles . Chromatographic analyses indicate it has a low retention time (4.24 min), suggesting high volatility or weak interaction with stationary phases in gas chromatography .

特性

IUPAC Name |

5-ethylnon-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-4-7-9-11(6-3)10-8-5-2/h4,11H,1,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERQWJMFSVKKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874267 | |

| Record name | 5-ethyl-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-74-6 | |

| Record name | 5-ethyl-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 5-Ethyl-1-nonene can be synthesized through various methods, including the alkylation of 1-nonene with ethyl halides in the presence of a strong base. Another common method involves the hydroformylation of 1-octene followed by hydrogenation to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene . This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, which are then separated and purified to obtain this compound .

化学反応の分析

Types of Reactions: 5-Ethyl-1-nonene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Hydrogenation of this compound yields 5-ethyl-nonane.

Substitution: It can undergo halogenation to form haloalkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed:

Oxidation: 5-Ethyl-1-nonanol, 5-ethyl-nonanal, and 5-ethyl-nonanoic acid.

Reduction: 5-Ethyl-nonane.

Substitution: 5-Ethyl-1-chlorononane or 5-Ethyl-1-bromononane.

科学的研究の応用

5-Ethyl-1-nonene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: It serves as a model compound in studies of alkene metabolism and enzymatic reactions.

Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals.

Industry: It is used in the production of lubricants, plasticizers, and surfactants.

作用機序

The mechanism of action of 5-Ethyl-1-nonene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in electrophilic addition reactions , where the double bond acts as a nucleophile, attacking electrophilic species. This property makes it a valuable intermediate in organic synthesis .

類似化合物との比較

Comparison with Similar Compounds

Alkenes

- 1-Undecene, 8-methyl- (C₁₂H₂₄): This longer-chain alkene (12 carbons) exhibits lower yields (3.33–7.57%) compared to 5-Ethyl-1-nonene (17.04–30.05%) in catalytic deoxygenation using HZSM-5-based catalysts . The branching and chain length differences likely reduce its prevalence in hydrocarbon fuel mixtures.

- Cyclohexene (C₆H₁₀): A cyclic alkene identified alongside this compound in microplastic-associated VOCs . Its smaller, cyclic structure results in distinct reactivity, favoring polymerization or ring-opening reactions rather than fuel applications.

Alkanes

- Tetradecane (C₁₄H₃₀): A saturated hydrocarbon with a lower yield (4.78%) in hydrolyzed oil deoxygenation . Its saturated structure reduces reactivity in cracking processes, making it less favorable than unsaturated alkenes like this compound.

- Nonadecane (C₁₉H₄₀): Another alkane with moderate yields (3.08–4.64%), highlighting the preferential formation of alkenes over alkanes in catalytic systems .

Esters

- Hexadecanoic Acid Methyl Ester (C₁₇H₃₄O₂): An ester with a 5.41% yield in hydrolyzed oil . Esters are intermediates in deoxygenation but are less stable than hydrocarbons, leading to their lower prevalence in final fuel products.

Natural Product Analogues

- Stigmasterol: A phytosterol with a high chromatographic area percentage (33.94%) in plant extracts . Unlike this compound, stigmasterol’s polar structure limits its volatility and utility in fuel applications but underscores its ecological role in plants.

Data Table: Key Properties and Yields of this compound and Comparators

Research Findings

- Catalytic Performance: this compound is a dominant product in deoxygenation, achieving yields up to 30.05% with (7.5%La-2.5%Ce)/HZSM-5 catalysts . Its yield surpasses alkanes and esters, emphasizing the role of unsaturation in stabilizing intermediates.

- Natural Context: Detected in marine microplastics and plant essential oils, this compound’s dual occurrence highlights its environmental persistence and ecological significance .

- Chromatographic Behavior : Its low retention time (4.24 min) aligns with its volatility, facilitating separation in hydrocarbon mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。